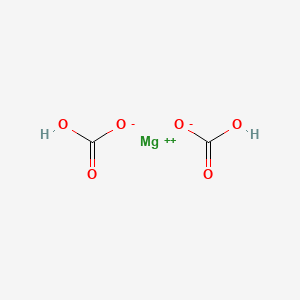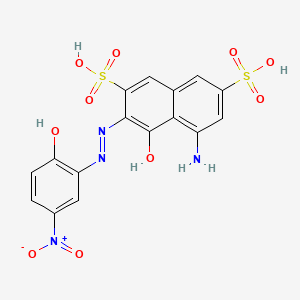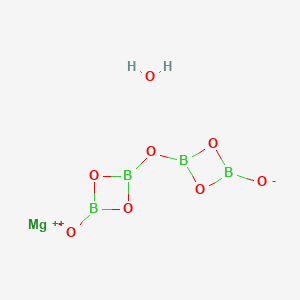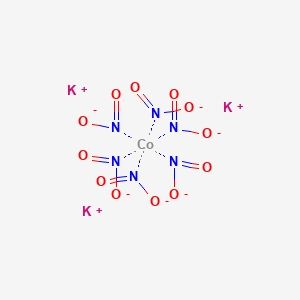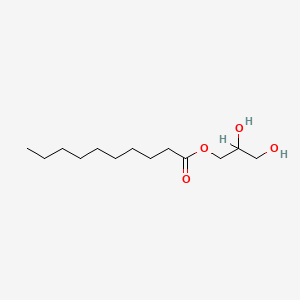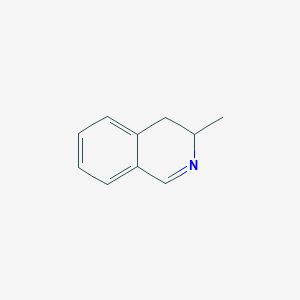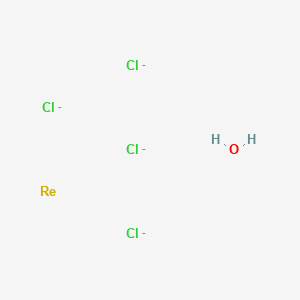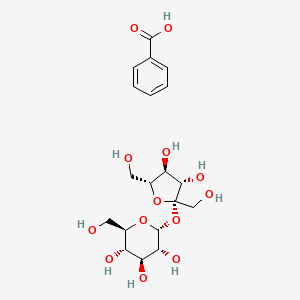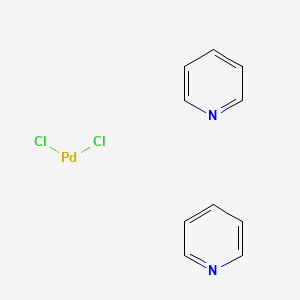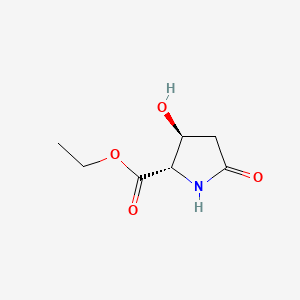
(2S,3S)-Ethyl 3-hydroxy-5-oxopyrrolidine-2-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2S,3S)-Ethyl 3-hydroxy-5-oxopyrrolidine-2-carboxylate is a chemical compound with the molecular formula C7H11NO4 It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2S,3S)-Ethyl 3-hydroxy-5-oxopyrrolidine-2-carboxylate typically involves the esterification of the corresponding carboxylic acid. One common method is the reaction of (2S,3S)-3-hydroxy-5-oxopyrrolidine-2-carboxylic acid with ethanol in the presence of a strong acid catalyst, such as sulfuric acid, under reflux conditions. The reaction proceeds as follows:
(2S,3S)-3-hydroxy-5-oxopyrrolidine-2-carboxylic acid+ethanolH2SO4(2S,3S)-Ethyl 3-hydroxy-5-oxopyrrolidine-2-carboxylate+H2O
Industrial Production Methods
Industrial production of this compound may involve similar esterification reactions but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity.
Análisis De Reacciones Químicas
Types of Reactions
(2S,3S)-Ethyl 3-hydroxy-5-oxopyrrolidine-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like pyridinium chlorochromate (PCC).
Reduction: The carbonyl group can be reduced to a hydroxyl group using reducing agents like sodium borohydride (NaBH4).
Substitution: The ester group can undergo nucleophilic substitution reactions with nucleophiles such as amines or alcohols.
Common Reagents and Conditions
Oxidation: Pyridinium chlorochromate (PCC), dichloromethane (DCM) as solvent, room temperature.
Reduction: Sodium borohydride (NaBH4), methanol as solvent, room temperature.
Substitution: Amine or alcohol nucleophiles, base catalyst (e.g., triethylamine), solvent (e.g., dichloromethane), room temperature.
Major Products Formed
Oxidation: (2S,3S)-Ethyl 3-oxo-5-oxopyrrolidine-2-carboxylate.
Reduction: (2S,3S)-Ethyl 3-hydroxy-5-hydroxypyrrolidine-2-carboxylate.
Substitution: Corresponding amide or ether derivatives.
Aplicaciones Científicas De Investigación
(2S,3S)-Ethyl 3-hydroxy-5-oxopyrrolidine-2-carboxylate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.
Industry: It can be used in the production of fine chemicals and as a building block for various industrial processes.
Mecanismo De Acción
The mechanism of action of (2S,3S)-Ethyl 3-hydroxy-5-oxopyrrolidine-2-carboxylate depends on its specific application. In enzyme inhibition studies, the compound may act as a competitive inhibitor, binding to the active site of the enzyme and preventing substrate binding. The molecular targets and pathways involved vary depending on the enzyme or receptor being studied.
Comparación Con Compuestos Similares
Similar Compounds
- (2S,3S)-Methyl 3-hydroxy-5-oxopyrrolidine-2-carboxylate
- (2S,3S)-3-hydroxy-5-oxopyrrolidine-2-carboxylic acid
- (2S,3S)-Ethyl 3-hydroxy-5-oxopyrrolidine-2-carboxamide
Uniqueness
(2S,3S)-Ethyl 3-hydroxy-5-oxopyrrolidine-2-carboxylate is unique due to its specific ester functional group, which imparts different chemical reactivity and physical properties compared to its methyl ester or carboxylic acid counterparts. This uniqueness can be exploited in various synthetic and research applications, making it a valuable compound in the field of chemistry and beyond.
Propiedades
Número CAS |
13593-87-8 |
|---|---|
Fórmula molecular |
C7H11NO4 |
Peso molecular |
173.16654 |
Sinónimos |
Proline, 3-hydroxy-5-oxo-, ethyl ester, trans- (8CI,9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


